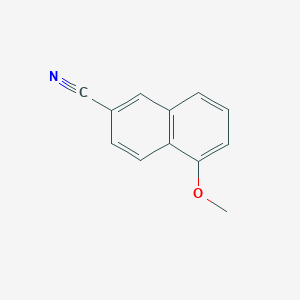

5-Methoxy-2-naphthonitrile

説明

Structure

3D Structure

特性

分子式 |

C12H9NO |

|---|---|

分子量 |

183.21 g/mol |

IUPAC名 |

5-methoxynaphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H9NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7H,1H3 |

InChIキー |

SZIXGQQWKQBXSX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1C=CC(=C2)C#N |

製品の起源 |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2 Naphthonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group of 5-methoxy-2-naphthonitrile is a versatile functional group that can undergo a variety of transformations, including reduction, nucleophilic addition, and hydrolysis.

Reductive Processes to Amine and Imine Derivatives

The reduction of nitriles is a fundamental transformation that typically yields primary amines. This can be achieved through catalytic hydrogenation or with chemical hydrides. For instance, cobalt catalysts are effective in the hydrogenation of nitriles to primary amines, as they also facilitate the reduction of imine intermediates that can form during the reaction. This dual catalytic role enhances both the yield and selectivity of the desired amine product.

Reductive amination is another powerful method for synthesizing amines from aldehydes or ketones via imine intermediates. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more controlled approach. masterorganicchemistry.com The process involves the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the C=N bond. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of prochiral imines and iminiums to form chiral amines with high enantioselectivity. nih.govwhiterose.ac.uk These biocatalysts have gained significant interest for their selectivity and sustainability in producing chiral amines, which are important building blocks for pharmaceuticals. nih.govwhiterose.ac.uk For example, IREDs have been successfully used in the reductive amination of ketones like 5-methoxy-2-tetralone (B30793) to produce secondary amines. whiterose.ac.uk

| Reaction Type | Reagents/Catalysts | Products | Key Features |

| Catalytic Hydrogenation | Cobalt catalysts, H₂ | Primary amines | Suppresses side reactions and reduces imine intermediates. |

| Reductive Amination | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Secondary and tertiary amines | Controlled C-N bond formation via an imine intermediate. masterorganicchemistry.com |

| Biocatalytic Reduction | Imine Reductases (IREDs) | Chiral amines | High enantioselectivity and sustainability. nih.govwhiterose.ac.uk |

Nucleophilic Additions and Cycloaddition Reactions at the Nitrile Center

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. One of the most significant cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a key method for synthesizing 5-substituted 1H-tetrazoles, which are important compounds in medicinal chemistry, often serving as carboxylic acid surrogates. thieme-connect.com Various catalysts, including copper and gold nanoparticles, have been developed to facilitate this reaction, improving yields and reaction conditions. thieme-connect.com

Nitrile oxides, which can be generated from the oxidation of aldoximes, are also valuable intermediates that undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. preprints.orgpreprints.orgmdpi.com For example, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide can react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), phenylacetylene, methyl acrylate, or styrene (B11656) to produce a range of substituted isoxazoles. preprints.org This highlights the utility of the nitrile functionality in constructing complex heterocyclic systems. researchgate.net

| Reaction Type | Reagents/Reactants | Products | Key Features |

| [3+2] Cycloaddition | Sodium azide (B81097) (NaN₃), various catalysts (e.g., Cu, Au nanoparticles) | 5-substituted 1H-tetrazoles | Forms a stable, five-membered heterocyclic ring. thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Nitrile oxides and dipolarophiles (e.g., alkynes, alkenes) | Substituted isoxazoles and isoxazolines | Versatile method for synthesizing isoxazole (B147169) derivatives. preprints.orgmdpi.com |

Hydrolysis and Related Carboxylic Acid Derivations

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. savemyexams.com This transformation can be carried out under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com

Acid Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. savemyexams.comlibretexts.org

Alkaline Hydrolysis : Refluxing the nitrile with a base, like sodium hydroxide (B78521), initially produces a carboxylate salt and ammonia. savemyexams.comlibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. savemyexams.comlibretexts.orgmasterorganicchemistry.com

| Hydrolysis Condition | Reagents | Intermediate Product | Final Product |

| Acidic | Dilute acid (e.g., HCl), heat | - | Carboxylic acid, Ammonium salt savemyexams.comlibretexts.org |

| Basic (Alkaline) | Base (e.g., NaOH), heat; then Acid | Carboxylate salt, Ammonia | Carboxylic acid savemyexams.comlibretexts.orgmasterorganicchemistry.com |

Reactivity of the Methoxy (B1213986) Moiety

The methoxy group on the naphthalene (B1677914) ring also presents opportunities for chemical modification, primarily through cleavage to a hydroxyl group or through oxidative transformations.

Selective Ether Cleavage and Demethylation Reactions

The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a crucial transformation in the synthesis of many natural products and pharmaceuticals. This demethylation can be achieved using various reagents. organic-chemistry.org Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are commonly used for this purpose. nih.gov For instance, a Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride and an acyl chloride can lead to the selective cleavage of one methoxy group. nih.gov

More recently, catalytic methods have been developed to achieve selective demethylation under milder conditions. wisc.edu For example, iridium-catalyzed hydrosilylation has been shown to selectively cleave methyl ethers in carbohydrate derivatives without affecting other sensitive functional groups. rsc.org Photocatalytic methods have also emerged as a chemoselective strategy for the deprotection of phenolic ethers. chemrxiv.org

| Method | Reagents/Catalysts | Key Features |

| Lewis Acid-Mediated | AlCl₃, BBr₃ | Often requires harsh conditions. nih.gov |

| Catalytic Hydrosilylation | Iridium catalysts, silanes | Selective cleavage under milder conditions. rsc.org |

| Photocatalysis | Photoredox catalysts | Chemoselective deprotection. chemrxiv.org |

Oxidative Transformations of the Methoxy Group

The methoxy group can also be involved in oxidative reactions. For instance, oxidative demethylation can occur under specific conditions. In one study, the oxidation of 1-hydroxy-4-methoxy-2-naphthaldehyde with hydrogen peroxide in an alkaline solution resulted in both Dakin's reaction and oxidative demethylation to yield lawsone. ias.ac.in While direct oxidation of the methoxy group in this compound is less commonly reported, related transformations on similar aromatic systems suggest its potential. For example, the palladium-catalyzed ortho-alkoxylation of arylnitriles has been demonstrated, indicating that the aromatic ring can be functionalized in the presence of the nitrile and methoxy groups. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The reactivity of the naphthalene ring in this compound towards substitution reactions is complex, influenced by the electronic effects of both the methoxy (-OCH3) and cyano (-CN) substituents. Aromatic compounds typically undergo electrophilic aromatic substitution (EAS), a reaction involving the replacement of a hydrogen atom with an electrophile. orgosolver.commsu.edu The mechanism proceeds through a resonance-stabilized carbocation intermediate, and the rate and regioselectivity are dictated by the substituents present on the ring. uci.edu

Conversely, nucleophilic aromatic substitution (NAS) on an aryl halide or similar substrate occurs when the aromatic ring is electron-deficient, often due to the presence of strong electron-withdrawing groups. libretexts.orguomustansiriyah.edu.iq This reaction generally proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.orguomustansiriyah.edu.iq For NAS to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org

The positional selectivity of subsequent functionalization reactions on the this compound core is a direct consequence of the directing effects of the existing substituents. The ability to control the position of a new functional group is a significant challenge and opportunity in synthetic chemistry, often achieved by carefully selecting the catalytic system. rsc.org

Methoxy Group (-OCH3) at C5: As an electron-donating group, the methoxy group is an activating substituent that directs incoming electrophiles to the ortho (C4, C6) and para (C8) positions. orgosolver.com

Cyano Group (-CN) at C2: The cyano group is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta positions (C4, C7). mnstate.edu

The combined influence of these two groups results in a nuanced reactivity profile. The C4 position is activated by the methoxy group (ortho) and deactivated/directed by the cyano group (meta). The C6 position is activated by the methoxy group (ortho), while the C7 position is directed by the cyano group (meta). The C8 position is also activated by the methoxy group (para). Therefore, electrophilic substitution is predicted to occur preferentially at positions C4, C6, and C8, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For instance, Vilsmeier-Haack formylation of a similar pentamethoxynaphthalene derivative has been shown to proceed regioselectively. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and require an aryl halide or triflate as a coupling partner. wikipedia.orgfishersci.es To utilize this compound in these reactions, it must first be halogenated. The resulting halo-substituted naphthonitrile can then participate in various coupling processes. The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling), and reductive elimination to yield the product and regenerate the catalyst. uwindsor.canih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. fishersci.es While specific examples using a halogenated this compound are not prevalent in the searched literature, the reaction is widely applicable to various aryl halides, including naphthyl systems, under mild conditions. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. mdpi.comgelest.com The reaction is typically catalyzed by palladium complexes with a copper co-catalyst. mdpi.combeilstein-journals.org The Sonogashira reaction of 5-substituted 3,4-dihalo-2(5H)-furanones has been shown to proceed effectively with various terminal alkynes using a Pd(PPh3)4/CuI system. sioc-journal.cn A similar strategy could be applied to a halogenated this compound derivative.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. wikipedia.orgfu-berlin.de A notable industrial application is the synthesis of the non-steroidal anti-inflammatory drug Naproxen (B1676952). The key step involves the Heck reaction between 2-bromo-6-methoxynaphthalene (B28277) and ethylene, followed by carbonylation. rug.nl This demonstrates the viability of using a bromo-methoxynaphthalene core, highly analogous to a brominated derivative of this compound, in such transformations.

The table below summarizes representative conditions for these cross-coupling reactions as applied to analogous or related substrates.

| Reaction Type | Substrate Example | Catalyst/Reagents | Conditions | Product | Reference |

| Heck Reaction | 2-Bromo-6-methoxynaphthalene | Pd/C | 190°C | 6-Methoxy-2-vinylnaphthalene | rug.nl |

| Heck Reaction | Methyl 2-iodobenzoate | Pd(OAc)2, Et3N | CH3CN, 1h | Ketone precursor for Singulair™ | rug.nl |

| Sonogashira Coupling | Iodobenzene | PdCl2(PPh3)2, CuI, Et3N | γ-valerolactone-based ionic liquid, 55°C, 3h | Diphenylacetylene | beilstein-journals.org |

| Sonogashira Coupling | Aryl Halides | PdCl2(PPh3)2, TBAF | Copper- and amine-free | Aryl-substituted alkynes | organic-chemistry.org |

Positional Selectivity in Further Functionalization

Annulation and Ring-Forming Reactions Utilizing this compound as a Synthon

Annulation reactions are ring-forming processes where a new ring is constructed onto an existing molecule. wikipedia.org this compound can serve as a synthon, or a building block, in reactions designed to construct fused heterocyclic or carbocyclic systems. The cyano group is particularly versatile in this regard, capable of participating in cycloadditions and domino reactions.

For example, substituted naphthalenes can be synthesized through domino reactions involving functionalized starting materials. researchgate.net In one metal-free methodology, a complex benzonitrile (B105546) derivative reacts with nitromethane (B149229) under basic conditions to yield a highly functionalized aminonaphthonitrile, which then serves as a precursor for fused N-heterocycles like naphtho[1,2-d]imidazoles and benzo[f]quinoxalines. researchgate.net Another approach involves the reaction of 2-methoxytoluene derivatives with nitriles, such as 2-naphthonitrile (B358459), to form 2-aryl indoles through a tandem deprotonation, nitrile addition, and intramolecular nucleophilic aromatic substitution sequence. nsf.gov

Furthermore, naphthonitrile derivatives can be involved in cycloaddition reactions. The photo-addition of acrylonitrile (B1666552) to 2-methoxynaphthalene (B124790) yields benzobicyclooctadiene adducts, demonstrating the reactivity of the naphthalene core in forming new carbocyclic rings. cdnsciencepub.com Naphtho[1,8-de] molaid.comsigmaaldrich.comoxazin-4-ol has been used as a precursor that ring-opens to a 2,8-dihydroxy-1-naphthonitrile derivative. mdpi.com This intermediate can then be elaborated, for instance, by converting the aldehyde derivative into an oxime, which undergoes oxidative cyclization and isomerization to a nitrile oxide. This reactive species can then participate in 1,3-dipolar cycloaddition reactions to form substituted isoxazoles. mdpi.compreprints.org These examples highlight the potential of the this compound scaffold in constructing complex polycyclic molecules.

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2 Naphthonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. e-bookshelf.de One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra provide the primary evidence for the structural confirmation of 5-Methoxy-2-naphthonitrile. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the six aromatic protons on the naphthalene (B1677914) ring system. The methoxy protons typically appear as a sharp singlet, while the aromatic protons exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. libretexts.org The nitrile carbon (CN) resonates at a characteristic downfield shift, while the carbons of the naphthalene ring and the methoxy group appear at distinct chemical shifts influenced by their electronic environment. libretexts.orgrsc.org The chemical shifts for carbons in aromatic systems are influenced by the nature and position of substituents. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound The following data is predicted based on established chemical shift values and data from analogous naphthalene derivatives.

| Atom | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| H-1 | ~8.0-8.2 (d) | - |

| H-3 | ~7.5-7.7 (dd) | - |

| H-4 | ~7.8-8.0 (d) | - |

| H-6 | ~7.2-7.4 (dd) | - |

| H-7 | ~7.4-7.6 (t) | - |

| H-8 | ~7.9-8.1 (d) | - |

| -OCH₃ | ~3.9-4.1 (s) | ~55.5 |

| C-1 | - | ~128.0 |

| C-2 | - | ~109.0 |

| C-3 | - | ~135.0 |

| C-4 | - | ~125.0 |

| C-4a | - | ~129.0 |

| C-5 | - | ~158.0 |

| C-6 | - | ~115.0 |

| C-7 | - | ~126.0 |

| C-8 | - | ~120.0 |

| C-8a | - | ~133.0 |

| -CN | - | ~119.0 |

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise connectivity of atoms, especially in complex molecules. numberanalytics.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the naphthalene rings. For example, H-3 would show a cross-peak with H-4, and H-6 would show correlations with H-7, which in turn would correlate with H-8. e-bookshelf.deresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). numberanalytics.comyoutube.com It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. ugm.ac.idhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range couplings between protons and carbons (typically over two or three bonds, ²J or ³J). youtube.comyoutube.com This information is critical for connecting molecular fragments separated by quaternary (non-protonated) carbons or heteroatoms. sdsu.edu For this compound, key HMBC correlations would include:

A correlation between the methoxy protons (-OCH₃) and the C-5 carbon, confirming the position of the methoxy group.

Correlations from aromatic protons to the quaternary carbons (C-2, C-4a, C-5, C-8a) and the nitrile carbon (-CN), which would piece together the entire naphthalene skeleton and confirm the location of the nitrile group. researchgate.netugm.ac.id

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. researchgate.netscielo.br For this compound (C₁₂H₉NO), the calculated exact mass is 183.0684 g/mol . An HRMS measurement confirming this value provides strong evidence for the compound's identity.

Electron Ionization (EI) mass spectrometry also induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments provides further structural confirmation. The fragmentation of methoxynaphthalene derivatives often involves characteristic losses. cdnsciencepub.com For this compound, proposed key fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Another likely pathway is the cleavage of the nitrile group as a cyanide radical (•CN) or the loss of hydrogen cyanide (HCN).

Table 2: Predicted HRMS Fragments for this compound

| m/z (calculated) | Formula | Proposed Identity/Loss |

| 183.0684 | [C₁₂H₉NO]⁺˙ | Molecular Ion [M]⁺˙ |

| 168.0450 | [C₁₁H₆NO]⁺ | Loss of methyl radical [M - •CH₃]⁺ |

| 156.0677 | [C₁₁H₉O]⁺ | Loss of cyanide radical [M - •CN]⁺ |

| 140.0497 | [C₁₀H₆O]⁺˙ | Loss of methyl radical and CO [M - •CH₃ - CO]⁺˙ |

| 128.0626 | [C₁₀H₈]⁺˙ | Naphthalene cation; loss of methoxy and nitrile groups |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the exact positions of atoms, leading to accurate measurements of bond lengths, bond angles, and dihedral angles. gla.ac.uktsijournals.com While a crystal structure for this compound is not publicly available, data from closely related naphthonitrile derivatives provide insight into the expected molecular geometry and packing. uleth.caresearchgate.net

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction analysis provides the precise geometric parameters of the molecule. researchgate.net For a naphthonitrile derivative, the C-C bond lengths within the aromatic rings would be intermediate between single and double bonds, characteristic of an aromatic system. The C-O bond of the methoxy group and the C-C and C≡N bonds of the cyano group would have lengths consistent with established values. researchgate.net Bond angles within the fused six-membered rings would be close to 120°, typical for sp²-hybridized carbons. The geometry around the methoxy group and the linear arrangement of the C-C≡N moiety would also be confirmed. tsijournals.com

Table 3: Representative Bond Lengths and Angles from a Naphthalene Derivative Crystal Structure Data is representative of a typical naphthalene core structure. researchgate.netresearchgate.net

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.36 - 1.42 |

| C(aromatic)-C(CN) | ~1.45 |

| C≡N | ~1.14 |

| C(aromatic)-O | ~1.37 |

| O-CH₃ | ~1.42 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-C≡N | ~178 - 180 |

| C-O-C | ~118 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of complex organic molecules by identifying their constituent functional groups and probing their molecular geometry. ekb.eg These methods are based on the principle that chemical bonds and groups of atoms vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. rtilab.com Conversely, Raman spectroscopy involves inelastic scattering of monochromatic light (typically from a laser), where the frequency shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. spectroscopyonline.com The techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa, providing a more complete picture of the molecule's vibrational framework. americanpharmaceuticalreview.com

For this compound, FT-IR and Raman spectroscopy are indispensable for confirming its molecular structure, which is defined by three key components: the nitrile group (C≡N), the methoxy group (-OCH₃), and the disubstituted naphthalene ring system. The analysis of the vibrational spectra allows for unambiguous identification of the characteristic vibrational modes associated with each of these moieties.

Detailed Research Findings

While a complete, published vibrational analysis specifically for this compound is not extensively available, a detailed interpretation can be constructed from spectral data of closely related compounds and through theoretical calculations, a common practice in structural chemistry. researchgate.netnih.gov Studies on analogous molecules like 2-methoxy-1-naphthaldehyde, various naphthonitriles, and other methoxy-substituted aromatics provide the necessary data to assign the expected vibrational frequencies for this compound with high confidence. nih.govsemanticscholar.org

Functional Group Analysis:

Nitrile Group (C≡N): The most diagnostic feature for confirming the presence of the nitrile group is its stretching vibration (νC≡N). This mode gives rise to a sharp, intense absorption band in the FT-IR spectrum, typically appearing in the 2260–2220 cm⁻¹ region. semanticscholar.org In the related compound 1-Hydroxy-7-methoxy-2-naphthonitrile, this peak has been experimentally observed at 2231 cm⁻¹. semanticscholar.org Due to the small change in polarizability during the vibration, this mode is expected to be weak in the Raman spectrum.

Methoxy Group (-OCH₃): The methoxy group presents several characteristic bands. The C-H stretching vibrations of the methyl group are expected in the 3000–2800 cm⁻¹ region. Specifically, the asymmetric stretch typically appears near 2950 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 2840 cm⁻¹. krishisanskriti.org The C-O stretching vibrations are also highly characteristic. The asymmetric C-O-C stretch (Ar-O-CH₃) results in a strong IR band, generally between 1275–1200 cm⁻¹, while the symmetric stretch appears in the 1075–1020 cm⁻¹ range. nih.gov For instance, in 2-methoxy-1-naphthaldehyde, these vibrations have been assigned through a combination of experimental spectra and Density Functional Theory (DFT) calculations. nih.gov

Naphthalene Ring System: The aromatic naphthalene core gives rise to a number of characteristic vibrations.

Aromatic C-H Stretching (νC-H): These vibrations occur above 3000 cm⁻¹, typically in the 3100–3020 cm⁻¹ range.

Aromatic C=C Stretching (νC=C): The stretching of the carbon-carbon bonds within the aromatic rings produces a series of medium-to-strong intensity bands in both IR and Raman spectra, typically found in the 1630–1400 cm⁻¹ region. For substituted naphthalenes, prominent peaks are often observed near 1630, 1600, 1510, and 1460 cm⁻¹. semanticscholar.orgresearchgate.net

In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) contains a wealth of information from C-H in-plane (δC-H) and out-of-plane (γC-H) bending vibrations. The specific pattern of the strong γC-H bands between 900–650 cm⁻¹ is particularly diagnostic of the substitution pattern on the naphthalene ring.

Conformational Studies:

Vibrational spectroscopy, when combined with theoretical modeling, is a powerful method for conformational analysis. For this compound, a key conformational question is the orientation of the methoxy group relative to the naphthalene ring. The methyl group can be oriented either syn or anti with respect to the C1-C2 bond of the ring.

DFT calculations can be used to model the geometry and compute the vibrational frequencies for each possible conformer. nih.gov The calculated spectra for the lowest-energy conformers are then compared with the experimental FT-IR and Raman spectra. A close match between the experimental and a specific calculated spectrum allows for the determination of the dominant conformation in the solid state or in solution. nih.govresearchgate.net Subtle shifts in the C-O stretching and C-H bending modes of the methoxy group can be particularly sensitive to its conformation.

The table below summarizes the expected primary vibrational bands for this compound based on established group frequencies and data from analogous compounds.

Table 1: Characteristic Vibrational Frequencies for this compound

This table is interactive. Click on headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes and References |

| ν(C-H) | Aromatic C-H | 3100 - 3020 | Medium-Weak | Medium | Aromatic C-H stretching. nih.gov |

| νₐₛ(CH₃) | Methoxy -CH₃ | ~2960 | Medium | Medium | Asymmetric C-H stretch. krishisanskriti.org |

| νₛ(CH₃) | Methoxy -CH₃ | ~2840 | Medium-Weak | Medium | Symmetric C-H stretch. krishisanskriti.org |

| ν(C≡N) | Nitrile | 2240 - 2220 | Strong, Sharp | Weak | C≡N triple bond stretch. semanticscholar.org |

| ν(C=C) | Naphthalene Ring | 1630 - 1580 | Strong-Medium | Strong-Medium | Aromatic ring skeletal vibrations. semanticscholar.orgresearchgate.net |

| ν(C=C) | Naphthalene Ring | 1520 - 1430 | Strong-Medium | Strong-Medium | Aromatic ring skeletal vibrations. semanticscholar.orgresearchgate.net |

| δₐₛ(CH₃) | Methoxy -CH₃ | ~1470 | Medium | Medium | Asymmetric C-H bending (deformation). |

| δₛ(CH₃) | Methoxy -CH₃ | ~1380 | Medium | Medium | Symmetric C-H bending (umbrella mode). |

| νₐₛ(C-O-C) | Methoxy Ar-O-C | 1275 - 1200 | Strong | Medium | Asymmetric C-O stretching. nih.gov |

| νₛ(C-O-C) | Methoxy Ar-O-C | 1075 - 1020 | Medium | Medium-Weak | Symmetric C-O stretching. nih.gov |

| γ(C-H) | Aromatic C-H | 900 - 650 | Strong | Weak | Out-of-plane C-H bending. Diagnostic of substitution pattern. |

Abbreviations: ν, stretching; δ, in-plane bending/deformation; γ, out-of-plane bending; as, asymmetric; s, symmetric.

Theoretical and Computational Chemistry Investigations of 5 Methoxy 2 Naphthonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. set-science.comaps.org It is a widely used tool for calculating ground-state properties, including electron density, total energy, and molecular structure, offering an efficient and often reliable approach. researchgate.net DFT calculations are instrumental in predicting the electrophilic and nucleophilic nature of molecules. set-science.com For a molecule like 5-Methoxy-2-naphthonitrile, DFT can elucidate how the electron density is distributed across the naphthalene (B1677914) ring system, the methoxy (B1213986) group (-OCH₃), and the nitrile group (-CN), which is fundamental to understanding its chemical behavior.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnist.gov The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates that the molecule is more reactive. ubc.ca

In the context of this compound, the electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a propensity for chemical reactivity. DFT calculations can precisely quantify these orbital energies.

Interactive Table 1: Hypothetical Frontier Orbital Energies for this compound

This table illustrates typical data obtained from DFT calculations. Specific experimental or calculated values for this exact compound are not available.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |

There are three main types of condensed Fukui functions for an atom 'k' in a molecule:

fk+ : Predicts the site for a nucleophilic attack (where an electron is added). A higher value indicates a greater susceptibility to attack by a nucleophile.

fk- : Predicts the site for an electrophilic attack (where an electron is removed). A higher value suggests a greater likelihood of attack by an electrophile. researchgate.net

fk0 : Predicts the site for a radical attack.

For this compound, Fukui function analysis would likely identify the nitrogen atom of the nitrile group and certain carbon atoms on the naphthalene ring as primary sites for nucleophilic attack (high fk+). The oxygen atom of the methoxy group and other specific ring carbons would be predicted as sites for electrophilic attack (high fk-). niscpr.res.in

Interactive Table 2: Hypothetical Fukui Function Values for Selected Atoms in this compound

This table illustrates how Fukui functions can pinpoint reactive sites. Specific calculated values for this compound are not available.

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Predicted Role |

| C (nitrile) | 0.15 | 0.02 | Electrophilic Center |

| N (nitrile) | 0.25 | 0.05 | Electrophilic Center |

| O (methoxy) | 0.08 | 0.22 | Nucleophilic Center |

| C5 | 0.04 | 0.18 | Nucleophilic Center |

HOMO-LUMO Energy Gaps and Molecular Orbitals

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. lidsen.com These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or other molecules. nih.govresearchgate.net

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences : Investigate the rotation around the C-O single bond of the methoxy group to determine the most stable orientation of the methyl group relative to the naphthalene ring.

Study Intermolecular Interactions : Simulate the behavior of this compound in a solvent to understand how solvent molecules arrange around it. This is crucial for predicting solubility and how the solvent might influence reactivity. numberanalytics.com

Explore Self-Assembly : At higher concentrations, MD simulations could predict whether molecules of this compound tend to aggregate and what structures these aggregates might form, driven by intermolecular forces like π-π stacking of the naphthalene rings.

MD simulations track the trajectory of each atom based on a force field, providing a dynamic picture of the molecule's behavior that is inaccessible through static calculations alone. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the chemical structure of a molecule with its physical, chemical, or in some cases, biological properties. biomedres.usmdpi.com QSPR models are mathematical equations that relate numerical descriptors of a molecule's structure to a specific property.

These molecular descriptors can be calculated from the molecular structure and include:

Topological descriptors : Based on the 2D representation of the molecule.

Geometrical descriptors : Based on the 3D structure of the molecule.

Electronic descriptors : Derived from quantum chemical calculations, such as HOMO/LUMO energies or partial atomic charges. rsc.org

For this compound, a QSPR study could be used to predict a variety of non-biological properties without the need for direct experimental measurement. By calculating a set of relevant descriptors for the molecule and inputting them into a previously established QSPR model, one could estimate attributes such as boiling point, vapor pressure, solubility, and refractive index.

Interactive Table 3: Examples of Non-Biological Properties Predictable by QSPR Models

| Property | Description | Importance |

| Boiling Point | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | Important for purification (distillation) and handling. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in a given amount of water. | Crucial for chemical processing and environmental fate. |

| Refractive Index | A measure of how much the path of light is bent, or refracted, when entering a material. | A fundamental physical constant used for material identification. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Relates to a substance's volatility and evaporation rate. |

Photophysical and Photochemical Properties of 5 Methoxy 2 Naphthonitrile

Absorption and Emission Characteristics in Various Media (UV-Vis, Fluorescence Spectroscopy)

The electronic absorption and emission spectra of naphthonitrile derivatives are characterized by transitions involving the π-electron system of the naphthalene (B1677914) ring. The positions of the absorption and emission maxima are sensitive to the substitution pattern and the solvent environment.

While specific UV-Vis absorption and fluorescence emission data for 5-Methoxy-2-naphthonitrile are not extensively documented, data for the isomeric 6-Methoxy-2-naphthonitrile has been characterized. In acetonitrile-d3, the proton NMR spectrum shows signals corresponding to the methoxy (B1213986) and aromatic protons. rsc.orgrsc.org The carbon-13 NMR spectrum in the same solvent shows distinct peaks for the naphthalene and nitrile carbons, confirming the molecular structure. rsc.org Generally, compounds with a naphthalene core absorb light in the ultraviolet region. msu.edu

For related compounds like 2-naphthonitrile (B358459), photoreactions with alkenes have been studied, implying UV light absorption initiates its excited-state chemistry. cdnsciencepub.com The introduction of a methoxy group, a strong electron-donating group, and a cyano group, an electron-withdrawing group, on the naphthalene ring is expected to create a push-pull system. acs.org This configuration typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted naphthalene or monosubstituted derivatives. This effect is due to the stabilization of the excited state, which often possesses a significant charge-transfer character. acs.org The fluorescence of such systems can be influenced by the solvent's polarity.

Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This value is highly dependent on the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.

Solvatochromism and Environmental Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the ground state and the excited state have different dipole moments.

For molecules with a push-pull structure like this compound, a significant solvatochromic shift is expected. The electron-donating methoxy group and the electron-withdrawing cyano group can lead to an excited state with a larger dipole moment than the ground state, a characteristic of intramolecular charge transfer (ICT). In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. rsc.org This behavior has been observed in various dipolar dyes containing donor and acceptor moieties. rsc.org For example, studies on certain dialkoxyphenyl-pyrene molecules show that only the isomer with a distinct intramolecular charge transfer character exhibits significant fluorescence solvatochromism.

Photochemical Reactions and Mechanistic Studies

The excited state of this compound, like other aromatic nitriles, can undergo various photochemical reactions, particularly with electron-rich species. The primary processes often involve the formation of an exciplex (an excited-state complex) or a radical ion pair following photoinduced electron transfer.

Photocycloaddition is a characteristic reaction of excited aromatic systems with alkenes. These reactions can lead to the formation of cyclobutane (B1203170) rings. The regiochemistry and stereochemistry of the addition are influenced by the electronic nature of the substituents on the naphthalene ring and the alkene.

While no studies focus specifically on this compound, extensive research on its isomers and related compounds provides a strong basis for predicting its reactivity.

6-Methoxy-2-naphthonitrile undergoes a [2+2] photocycloaddition reaction with 2-chloroacrylonitrile (B132963) to yield cyclobutane adducts. researchgate.net

The irradiation of 2-methoxynaphthalene (B124790) with acrylonitrile (B1666552) results in the formation of exo- and endo-cyclobutane adducts. cdnsciencepub.com

Similarly, the photoreaction of 2-cyanonaphthalene with methyl vinyl ether yields a major cyclobutane product among a mixture of other adducts. cdnsciencepub.com

Studies on 2-naphthonitrile with cis- and trans-1-methoxypropenes demonstrated a stereospecific photocycloaddition, indicating the involvement of an exciplex intermediate. acs.orgcapes.gov.br

Research on 4-methoxy-1-naphthonitrile and 2-methoxy-1-naphthonitrile with acrylonitrile and 3,4-dihydro-2H-pyran also resulted in photocycloaddition products. researchgate.net

These examples strongly suggest that this compound would likely undergo photocycloaddition reactions with various alkenes, with the reaction pathway likely proceeding through an exciplex intermediate, especially in non-polar solvents. cdnsciencepub.com

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor to an acceptor (or from a donor to a photoexcited acceptor). edinst.com For naphthonitriles, which are good electron acceptors in their excited state, PET can occur when they are irradiated in the presence of an electron donor.

In polar solvents, the photoreactions of naphthonitriles with alkenes are often initiated by electron transfer to form a solvent-separated ion pair. cdnsciencepub.com For example, the photoreaction of 2-naphthonitrile with tetramethylethylene in non-polar solvents gives a cyclobutane adduct, but in the polar solvent methanol, products of photoreduction are formed via an electron transfer mechanism. cdnsciencepub.com This change in reaction pathway highlights the critical role of solvent polarity in mediating the competition between exciplex formation (leading to cycloaddition) and full electron transfer (leading to radical ion products). Given the donor-acceptor nature of this compound, intramolecular or intermolecular PET processes are expected to be a key feature of its photochemistry, dictating the types of products formed upon irradiation in the presence of suitable reaction partners.

Applications in Advanced Materials Science and Industrial Chemistry

Building Blocks for Optoelectronic Materials

The extended π-conjugated system of the naphthalene (B1677914) ring in 5-Methoxy-2-naphthonitrile, modified by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group, provides a foundation for creating materials with tailored electronic and photophysical properties.

While direct applications of this compound in commercial OLEDs and OPVs are not extensively documented in high-impact research, its derivatives are of significant interest. The core structure is a viable scaffold for constructing more complex molecules used as emitters or charge-transport materials. For instance, phenanthroimidazole derivatives, which can be synthesized from naphthonitrile-containing precursors, are recognized as excellent materials for OLEDs due to their electron transport and hole-blocking capabilities. researchgate.net The introduction of a cyanonaphthyl group into a phenanthroimidazole core, for example, has been shown to enhance charge-transfer characteristics, which is a crucial factor for efficient OLED performance. acs.org The strategic placement of methoxy groups on aromatic skeletons is a known method to modulate the electronic properties, such as the HOMO-LUMO energy levels, which is critical for optimizing the performance of organic electronic devices. acs.org

The general principle involves incorporating the naphthonitrile moiety into larger conjugated systems to fine-tune the energy levels and charge-carrier mobility. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the methoxy group can be exploited to design molecules with specific charge-transport properties (either hole-transporting or electron-transporting), a key consideration in the architecture of both OLEDs and OPVs.

Naphthalene derivatives are a well-established class of fluorescent compounds. nih.gov The photophysical properties of these molecules, including their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the naphthalene ring. nih.gov The methoxy group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, on the naphthalene core of this compound can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation, which is often associated with strong fluorescence.

Although specific studies detailing the use of this compound itself as a commercial fluorescent dye are not prominent, its structure is a key component in the design of more complex fluorophores. The principles of fluorophore design often involve the strategic placement of donor and acceptor groups on an aromatic system to control the emission color and quantum yield. nih.gov For example, the substitution pattern on a fluorophore's core structure is known to influence its spectral properties. researchgate.net Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of novel dyes and pigments for various non-biological applications, such as in sensors, imaging agents, and security inks.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Ligand Design in Homogeneous and Heterogeneous Catalysis

The nitrile group in this compound can coordinate with transition metals, making it and its derivatives suitable for use as ligands in catalysis.

The development of novel ligands is a cornerstone of modern catalysis, enabling precise control over the activity and selectivity of transition metal catalysts. mdpi.com N-heterocyclic carbenes (NHCs) are a particularly important class of ligands in homogeneous catalysis. rutgers.edu While not a direct precursor in all cases, the structural motifs found in this compound are relevant to the design of sophisticated ligand architectures. For instance, ligands incorporating the naphthyl group can provide the necessary steric bulk and electronic properties to influence the outcome of a catalytic reaction. rutgers.edu

The synthesis of specialized ligands often involves multi-step procedures where building blocks like this compound can be incorporated to introduce specific functionalities. The methoxy group can be used to tune the electronic properties of the final ligand, which in turn affects the catalytic activity of the metal center. The design of such ligands is crucial for a wide range of catalytic reactions, including cross-coupling reactions that are fundamental in the synthesis of fine chemicals and pharmaceuticals. nih.gov

The hydrogenation of nitriles to primary amines is a significant industrial transformation, and the development of efficient catalysts for this process is an active area of research. nih.gov While this compound itself is a substrate for hydrogenation, its derivatives can also play a role in the catalytic system. For example, the electronic effects of substituents like the methoxy group can influence the rate and selectivity of hydrogenation reactions. nih.gov

In the broader context of catalytic transformations, the naphthonitrile scaffold can be part of a larger molecule that acts as a ligand for a metal catalyst. These catalysts are used in a variety of reactions beyond hydrogenation, such as oxidation and carbon-carbon bond formation. The choice of ligand is critical in directing the outcome of these reactions, and the modular nature of organic synthesis allows for the incorporation of fragments like 5-methoxy-2-naphthalene to create tailored catalytic systems. ntu.edu.sg

Development of Naphthonitrile-Based Ligands for Transition Metal Catalysis

Precursor for Advanced Polymer Architectures and Functional Materials

The bifunctional nature of this compound makes it a potential monomer or precursor for the synthesis of advanced polymers and functional materials. mdpi.com The nitrile group can undergo various chemical transformations, including polymerization, while the naphthalene ring provides rigidity and thermal stability to the resulting polymer backbone.

The synthesis of polymers with tailored compositions and architectures is a rapidly advancing field, with applications in diverse areas, including biomedical devices and electronics. mdpi.comfrontiersin.org Lignin-derived monomers, for example, are being explored for the creation of new biobased polymers. nih.govmdpi.com In a similar vein, aromatic nitriles can be utilized in polymerization reactions to create polymers with unique properties. For instance, poly(arylene vinylenes), a class of conducting polymers, can be synthesized from precursors containing aromatic rings. kpi.ua The methoxy group on the naphthalene ring of this compound could enhance the solubility and processability of such polymers.

Furthermore, the "grafting from" and "grafting to" approaches are used to create polymer-grafted nanoparticles with enhanced properties for applications in dielectrics and electronics. mdpi.com Monomers with specific functionalities are essential for these techniques, and derivatives of this compound could potentially be used to introduce desired properties onto the surface of nanoparticles. The development of two-dimensional polymers is another emerging area where functionalized aromatic building blocks are crucial. rsc.org The rigid structure of the naphthalene unit makes it an interesting candidate for incorporation into such advanced polymer architectures. semanticscholar.org

Industrial Synthetic Utility beyond Prohibited Applications

This compound is a specialized aromatic nitrile whose value in industrial chemistry lies in its function as a versatile precursor for the synthesis of more complex molecular architectures. The strategic placement of the methoxy and cyano groups on the naphthalene core allows for a variety of chemical transformations, making it a key building block for targeted applications in fields such as medicinal chemistry and materials science. Its industrial utility is centered on its role in constructing heterocyclic systems and other valuable intermediates.

A significant application of this compound is as an intermediate in the synthesis of complex heterocyclic compounds. For instance, it is a documented precursor in the preparation of certain pyrimidine (B1678525) derivatives. googleapis.com These derivatives are often investigated for their potential biological activities. The synthesis involves multi-step sequences where the naphthonitrile moiety is incorporated to form a larger, functionalized molecule. One patented method describes the use of a derivative of this compound to produce a pyrimidine-containing compound, highlighting its role as a foundational scaffold. googleapis.com

The following table details a specific transformation where a derivative of this compound is used in the synthesis of a pyrimidine derivative, as documented in patent literature.

| Starting Material | Reagent | Conditions | Product | Reference |

| Tert-butyl (6-chloropyrimidin-4-yl)(2-(2-cyano-8-fluoro-5-methoxynaphthalen-1-yl)ethyl)carbamate | HCl (4N in dioxane) | Stirred overnight at 60°C | (2-(2-cyano-8-fluoro-5-methoxynaphthalen-1-yl)ethyl)amine hydrochloride derivative | googleapis.com |

Beyond direct incorporation into final products, the naphthalene core of this compound is structurally related to other important industrial intermediates, such as 5-methoxy-2-tetralone (B30793). The synthesis of 5-methoxy-2-tetralone is of considerable industrial interest as it serves as a key intermediate for certain pharmaceutical compounds. google.compatsnap.com While some syntheses of 5-methoxy-2-tetralone start from different precursors like 3-methoxyphenylacetic acid or 1,6-dimethoxynaphthalene (B30794) due to process-specific advantages, the demand for this intermediate underscores the industrial relevance of the 5-methoxy substituted naphthalene skeleton. google.compatsnap.com Research into optimizing the synthesis of 5-methoxy-2-tetralone aims to improve safety and efficiency by avoiding highly toxic or hazardous reagents like dimethyl sulfate (B86663) and metallic sodium used in older methods. google.com

Furthermore, derivatives of the 5-methoxy-naphthalene structure, specifically 5-methoxy-2,3-naphthalimide derivatives, have been designed and synthesized for evaluation as potential inhibitors of bacterial efflux pumps, which could help in reversing antimicrobial resistance. nih.gov This demonstrates the utility of the 5-methoxy-naphthalene scaffold in developing new therapeutic agents.

The reactivity of the cyano and methoxy groups on the naphthalene ring system allows for a range of chemical modifications, positioning this compound and its close structural relatives as valuable components in the toolbox of industrial organic synthesis.

Future Research Directions and Emerging Trends

Development of Highly Stereoselective and Enantioselective Synthetic Methods

The creation of chiral molecules with high precision is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. While many methods exist for creating simple chiral centers, the development of techniques for complex scaffolds like the naphthalene (B1677914) system remains a significant challenge. Future research will likely focus on creating new catalytic systems capable of inducing high levels of stereoselectivity in reactions involving naphthonitrile derivatives.

Any reaction that establishes a new stereogenic center has the potential to be stereoselective. libguides.com For prochiral alkenes, for instance, a reaction can occur on one of two enantiotopic faces, designated as re or si. libguides.com The development of catalysts that can differentiate between these faces is key to enantioselective synthesis. For derivatives of 5-Methoxy-2-naphthonitrile, this could involve asymmetric hydrogenation of an alkene substituent on the naphthalene ring or the enantioselective addition of nucleophiles. For example, Ir-catalyzed asymmetric hydrogenation has been successfully used to produce chiral tetrahydroquinoxaline derivatives with excellent enantioselectivity, demonstrating the power of transition-metal catalysis in creating chiral N-heterocycles. semanticscholar.org Similar strategies could be adapted for naphthonitrile systems.

The quest for enantiopure compounds has also led to innovative strategies like the "memory of chirality," an approach used for the enantioselective synthesis of quaternary α-amino acid derivatives. rsc.org Furthermore, the ring-opening of cyclopropenes using radical-mediated reactions is an emerging platform for the stereoselective synthesis of polysubstituted alkenes, including those containing nitrile groups. escholarship.org Such novel, radical-based methods could offer new pathways to stereochemically defined derivatives of this compound. The deliberate use of steric effects to control chemo- and regioselective transformations is another powerful tool that can be applied to streamline synthetic routes toward complex, stereochemically rich molecules. d-nb.info

Exploration of Novel Reactivity Profiles and Cascade Reactions

Uncovering new ways a molecule can react is fundamental to expanding its utility. For this compound, research into its reactivity could reveal new synthetic handles and allow for its incorporation into a wider array of complex structures. Nitrile-containing naphthalenes generally exhibit higher electrophilicity compared to amino-nitrile analogues, making them susceptible to nucleophilic attacks.

A particularly promising area is the chemistry of nitrile oxides. These highly reactive intermediates can be generated from various precursors and serve as versatile building blocks for diverse five-membered heterocycles through 1,3-dipolar cycloaddition reactions. preprints.orgresearchgate.netmdpi.com Recent studies have shown that naphthonitrile derivatives can be precursors to stable (naphthalen-1-yl)nitrile oxide derivatives. preprints.orgmdpi.com For example, 2,8-dihydroxy-1-naphthonitriles have been generated via the ring-opening of naphtho[1,8-de] nih.govoxazin-4-ol derivatives. researchgate.netmdpi.comnih.gov These intermediates can then be transformed into other functional groups or cyclized. researchgate.netmdpi.comnih.gov Specifically, a novel isomerization of a naphtho[1,2-d]isoxazole 2-oxide to a stable 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide has been reported, which was subsequently trapped in cycloaddition reactions to form substituted isoxazoles. preprints.orgmdpi.comnih.gov This highlights a potential pathway for transforming the nitrile group of this compound into a reactive dipole for constructing complex heterocyclic systems.

Cascade reactions, where multiple bonds are formed in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. d-nb.info Research has demonstrated the use of cascade reactions to construct complex polycyclic frameworks efficiently. d-nb.info For instance, enzymatic cascades combining nitrile hydrolyzing enzymes with amide bond synthetases have been developed for the stereoselective synthesis of amides from nitriles. nih.gov Such biocatalytic cascades could provide a green and efficient method for transforming this compound into valuable chiral amides. nih.gov Additionally, tandem processes like ring-closure-Michael addition-elimination sequences have been used for the stereoselective synthesis of cyclopentenones, showcasing the potential for multi-step, one-pot transformations. organic-chemistry.org

Integration into Multifunctional Advanced Material Systems

The unique photophysical and electronic properties of the naphthalene ring system make naphthonitrile derivatives attractive building blocks for advanced materials. Research in this area focuses on incorporating these molecules into polymers, liquid crystals, and organic electronic devices. 6-Cyano-2-naphthol, a related compound, is used in the preparation of various materials, including dodecaethylene glycol di-6-cyano-2-naphthyl ether, which could have applications in polymer or supramolecular chemistry. sigmaaldrich.com

Naphthonitrile derivatives are recognized as valuable components in material science for creating advanced materials with specific properties like enhanced stability and reactivity. smolecule.com They can serve as building blocks for a range of materials, including:

Polymers and Nanomaterials: The chemical properties of amino-naphthonitriles allow for the development of materials with specific functionalities for applications in electronics.

Liquid Crystals (LC): Naphthonitrile derivatives are listed as building blocks for liquid crystal materials. chemscene.com

Covalent Organic Frameworks (COFs): These compounds can also act as linkers in the construction of COFs, which are porous crystalline polymers with potential applications in gas storage and catalysis. chemscene.com

Organic Electronics: Borazine-doped polycyclic aromatic hydrocarbons, which can be synthesized from precursors like 1-naphthonitrile, have shown potential in organic (opto)electronics, including as host materials for phosphorescent OLEDs. researchgate.net

Future work will likely involve the synthesis of novel polymers and functional materials derived from this compound, exploring how its specific substitution pattern influences the material's bulk properties, such as thermal stability, conductivity, and photoluminescence. The compound could also be used in the synthesis of bifunctional nitrile oxides, which act as crosslinking agents for producing advanced polymer materials. google.com

Machine Learning and AI-Driven Discovery in Naphthonitrile Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to materials discovery. researchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, identify novel drug targets, and design materials with desired properties, significantly accelerating the pace of innovation. researchgate.netnih.govnih.gov

For naphthonitrile chemistry, AI and ML can be applied in several key areas:

Synthesis Planning: Retrosynthetic analysis, traditionally a task for expert chemists, can now be augmented by AI tools. nih.gov These programs can propose synthetic routes to target molecules like derivatives of this compound by analyzing vast reaction databases. nih.gov Machine-learning models can also classify reactions and identify similar transformations, helping chemists optimize reaction conditions. acs.org

Property Prediction: ML models can predict the substrate scope of enzymes, which could be applied to biocatalytic transformations of naphthonitriles. nih.gov Other models, trained on spectroscopic data, can automatically determine functional groups, which could be used for real-time reaction monitoring. rsc.org The prediction of mechanical, thermal, electrical, and optical properties is a key application in the AI-driven discovery of new materials. researchgate.net

Discovery of Novel Compounds and Materials: AI is being used to design new ligands for drug discovery and to accelerate the discovery of next-generation functional materials. researchgate.netdesertsci.com By combining experimental data with structural modeling and ligand docking, ML models can predict which molecules will be active for a specific purpose. nih.gov This approach could be used to screen virtual libraries of this compound derivatives for potential applications in medicine or materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-2-naphthonitrile, and how can reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation of a pre-functionalized naphthalene scaffold. For example, coupling methoxy-substituted naphthalene derivatives with cyanide sources (e.g., CuCN/KCN) under catalytic conditions (Pd or Ni) is a standard approach . Purity optimization requires careful control of reaction time, temperature, and purification steps (e.g., column chromatography with silica gel or recrystallization using methanol/water mixtures). Impurity profiles should be validated via HPLC or GC-MS .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : - and -NMR to confirm methoxy (-OCH) and nitrile (-CN) group positions. Aromatic proton splitting patterns in -NMR distinguish substitution patterns .

- IR : Peaks near 2220 cm confirm nitrile presence, while 1250 cm corresponds to methoxy C-O stretching .

- X-ray crystallography : Use SHELX software for structure refinement. Ensure high-resolution data (>1.0 Å) to resolve potential disorder in aromatic rings .

Q. What are the known toxicity mechanisms of structurally related naphthalene derivatives, and how might they inform safety protocols for handling this compound?

- Methodological Answer : Naphthalene derivatives often induce oxidative stress via cytochrome P450-mediated metabolism, producing reactive epoxides or quinones. In vitro assays (e.g., HepG2 cell viability tests) and in vivo rodent models (oral/intraperitoneal exposure) are used to assess acute toxicity. Reference toxicokinetic data for 2-Methylnaphthalene (LC values, bioaccumulation factors) to design safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., solvent polarity, cell line variability). Perform dose-response curves in triplicate using standardized protocols (e.g., OECD guidelines). Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays). Use meta-analysis tools to assess study confidence levels, as defined in toxicological profiles (e.g., "High Initial Confidence" vs. "Low Initial Confidence" criteria) .

Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how can they be mitigated?

- Methodological Answer : Challenges include crystal twinning and weak diffraction due to low electron density of the nitrile group. Optimize crystallization using solvent vapor diffusion (e.g., DCM/hexane). Apply SHELXL refinement with restraints on anisotropic displacement parameters for lighter atoms (C, N, O). Use Hirshfeld surface analysis to validate intermolecular interactions .

Q. What advanced environmental monitoring methods are suitable for tracking this compound in aqueous and soil matrices?

- Methodological Answer :

- Water/Sediment : Solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS (MRM mode, m/z 183→154 transition). Quantify limits of detection (LOD) < 1 ppb .

- Soil : Accelerated solvent extraction (ASE) with acetonitrile, coupled with GC-ECD for nitrile-specific detection. Validate recovery rates using deuterated internal standards (e.g., d7-Methoxy-naphthalene derivatives) .

Q. How can computational modeling predict the reactivity of this compound in catalytic transformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the methoxy and nitrile groups on reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies are effective for studying the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Use -labeled compound in microsomal assays (rat/human liver S9 fractions) to track metabolite formation. Identify phase I metabolites (e.g., hydroxylation at C3/C4 positions) via LC-HRMS. Phase II conjugates (glucuronides/sulfates) require β-glucuronidase/sulfatase hydrolysis for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。